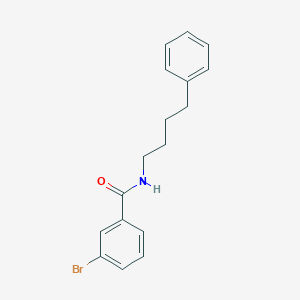
3-bromo-N-(4-phenylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-phenylbutyl)benzamide is a chemical compound with the molecular formula C17H18BrNO. It has a molecular weight of 332.24 . The compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The InChI code for 3-bromo-N-(4-phenylbutyl)benzamide is 1S/C17H18BrNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20) . This indicates the presence of a benzamide group attached to a phenylbutyl group, with a bromine atom on the third carbon of the benzamide ring .Applications De Recherche Scientifique
Medicinal Chemistry: Antioxidant and Antibacterial Agent
3-bromo-N-(4-phenylbutyl)benzamide: has been explored for its potential medicinal applications due to its structural similarity to other benzamide derivatives known for their biological activities . Research indicates that benzamide compounds can exhibit significant antioxidant properties, which are crucial in protecting cells from oxidative stress-related damage. Additionally, these compounds have shown antibacterial activity, making them candidates for the development of new antibacterial drugs .
Agriculture: Plant Protection and Growth Regulation
In the agricultural sector, benzamide derivatives have been utilized for their protective properties against plant pathogens . The antibacterial nature of 3-bromo-N-(4-phenylbutyl)benzamide could be harnessed to develop plant protection agents that safeguard crops from bacterial infections, thereby improving yield and quality.
Industrial Applications: Synthesis of Polymers and Coatings
The chemical industry could employ 3-bromo-N-(4-phenylbutyl)benzamide in the synthesis of polymers and coatings due to its bromine content, which can facilitate bromination reactions . These reactions are essential in creating flame-retardant materials, which are increasingly demanded for safety in various applications.
Environmental Science: Study of Organic Pollutants
Benzamide derivatives can be used as models to study the behavior of organic pollutants in the environment . 3-bromo-N-(4-phenylbutyl)benzamide ’s stability and structural features make it suitable for environmental fate studies, helping scientists understand how similar compounds degrade and persist in natural settings.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-bromo-N-(4-phenylbutyl)benzamide could be investigated for its role as an enzyme inhibitor . By studying its interaction with various enzymes, researchers can gain insights into the mechanisms of enzyme action and potentially develop new therapeutic agents targeting specific biochemical pathways.
Material Science: Advanced Material Development
The incorporation of 3-bromo-N-(4-phenylbutyl)benzamide into materials could lead to the development of advanced materials with unique properties . Its molecular structure could contribute to the creation of materials with specific optical, electrical, or mechanical characteristics, which are valuable in high-tech industries.
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-N-(4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFUBZKCBYNRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366082 |
Source


|
| Record name | 3-bromo-N-(4-phenylbutyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-N-(4-phenylbutyl)benzamide | |
CAS RN |
333396-16-0 |
Source


|
| Record name | 3-bromo-N-(4-phenylbutyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)


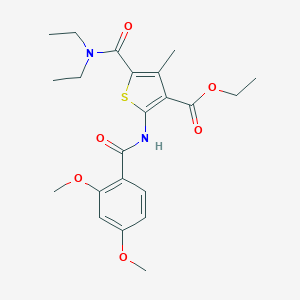
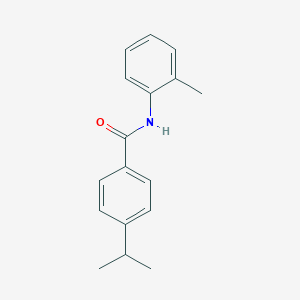
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
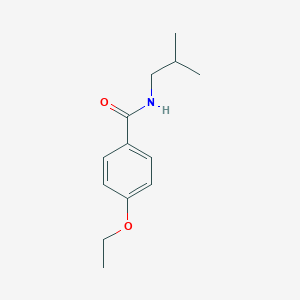
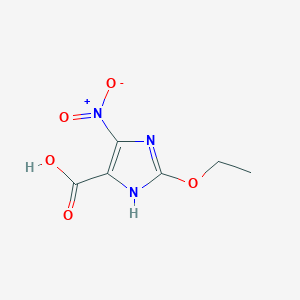

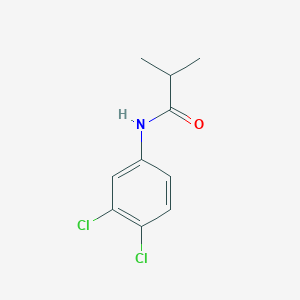
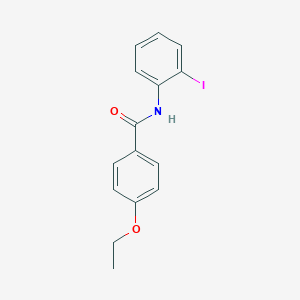
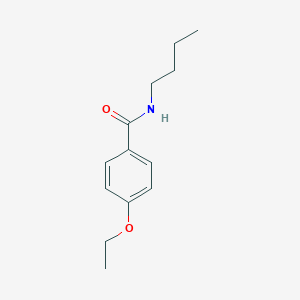

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)